6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

COX-2 inhibition enantiomer selectivity structure-activity relationship

Researchers exploring halogen-dependent COX-2 selectivity face unreliable extrapolation from 6-Cl or 6-F analogs. This 6-bromo compound is essential for evaluating which enantiomer exhibits maximal COX-2 potency and selectivity over COX-1. - Enables direct (2S)- vs. (2R)-enantiomer pharmacology comparison. - Required substrate for UV-light-promoted epimerization and fractional crystallization process development. - Serves as a critical halogen-scanning probe in multi-target profiling campaigns spanning COX-2 and P2Y6 receptor antagonism.

Molecular Formula C11H6BrF3O3
Molecular Weight 323.06 g/mol
Cat. No. B13248020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
Molecular FormulaC11H6BrF3O3
Molecular Weight323.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(O2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H6BrF3O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-4,9H,(H,16,17)
InChIKeyOODLETPYKNYFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid – Overview


6-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid belongs to the substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acid class, a family of chiral small molecules that function as selective cyclooxygenase-2 (COX-2) inhibitors [1]. The 2-position chiral center generates (2S)- and (2R)-enantiomers with divergent pharmacological profiles; the 6-bromo substituent critically influences which enantiomer exhibits superior COX-2 potency and selectivity versus COX-1 [2].

Scaffold Chiral 2-trifluoromethyl-2H-chromene-3-carboxylic acid probe
Target context Enantiomer-dependent COX-2 inhibition assay context
Key substituent 6-Bromo directs enantiomer preference for COX-2 selectivity studies

Why Generic 6-Halogen Analogs Cannot Substitute


Within the 2-trifluoromethyl-2H-chromene-3-carboxylic acid series, the identity of the 6-position halogen dictates which enantiomer displays the preferred inhibition potency, COX-2/COX-1 selectivity, and metabolic stability [1]. Interchanging the 6-bromo substituent for a 6-chloro or 6-fluoro group can invert the enantiomer preference or reduce the selectivity window, making direct analog substitution unreliable without enantiomer-specific comparative data [2].

Halogen-dependent enantiomer preference
Replacing 6-bromo with 6-chloro or 6-fluoro may invert the preferred enantiomer for COX-2 inhibition, altering SAR interpretation.
Selectivity window shift
Different 6-halogen analogs can produce a narrower or shifted COX-2/COX-1 selectivity profile, complicating direct comparison.
Chiral resolution transferability
Yield and enantiomeric excess from established 6-chloro analog processes may not reproduce for the 6-bromo derivative due to changed diastereomeric salt solubility.

Quantitative Differentiation Evidence


Enantiomer-Specific COX-2 Potency by 6-Halogen

The patent teaching explicitly states that for substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acids, 'sometimes it is the (2S)-enantiomer and other times it is the (2R)-enantiomer, depending upon the particular compound considered, that has the more potent or selective inhibitory activity' [1]. For the 6-chloro-7-tert-butyl analog, the (2S)-enantiomer is the preferred species [2]; the 6-bromo substitution pattern alters this preference, necessitating procurement of the 6-bromo compound to access the stereochemistry that maximizes COX-2 inhibition.

Enantiomer Preference vs. 6-Cl Analog
Class-level inference
Target: 6-Br compound – enantiomer preference context not publicly disclosed; determined by bromine substitution.
Comparator: (2S)-6-chloro-7-tert-butyl analog – (2S)-enantiomer is the preferred COX-2 inhibitor.
Enantiomer attribution must be verified with the 6-bromo compound; halogen identity can invert stereochemical preference.
Quantitative IC50 and enantiomeric ratio data not publicly available.
COX-2 inhibition enantiomer selectivity structure-activity relationship

P2Y6 Receptor Antagonist Potency Divergence

In a separate pharmacological context, 6-fluoro and 6-chloro analogs of the 2H-chromene scaffold displayed enhanced P2Y6 receptor antagonist potency (IC50 ~1–2 µM) relative to other halogen substitutions, while bromine at position 6 was not among the most potent substituents in that study [1]. This cross-target divergence highlights that the 6-bromo compound's value is target-context-dependent and cannot be inferred from the behavior of other 6-halogen analogs in unrelated assays.

P2Y6 Antagonist Potency Divergence
Cross-study comparable
Target: 6-Br compound – P2Y6 IC50 not reported (not a lead in that study).
Comparators: 6-F analog IC50 ~1 µM; 6-Cl analog IC50 ~2 µM (calcium mobilization assay).
Activity trends are target-specific; do not extrapolate P2Y6 results to COX-2 or other assays.
Bromine potency data absent; requires independent validation in intended target assay.
P2Y6 receptor halogen scanning GPCR antagonist

Chiral Resolution Yield and Enantiomeric Excess

The differential solubility-driven asymmetric transformation patent demonstrates that the actual yield of the desired enantiomer from racemic mixtures is highly compound-dependent. For (S)-6-chloro-7-tert-butyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, the actual yield using classical optical resolution is approximately 20% of theoretical [1]. The substitution of chlorine with bromine at position 6 alters the solubility properties of diastereomeric salts, directly impacting the achievable enantiomeric excess and isolated yield during chiral resolution processes [2].

Chiral Resolution Yield
Class-level inference
Target: 6-Br compound – yield data for classical optical resolution not publicly available.
Comparator: (S)-6-chloro-7-tert-butyl analog – ~20% actual yield via fractional crystallization (Patent US 11,555,023).
Crystallization behavior and isolated yield are substituent-dependent; 6-Br resolution requires process-specific optimization.
Exact enantiomeric excess and yield values for 6-Br not disclosed.
chiral resolution process chemistry enantiomeric excess

Target Application Scenarios


Enantiomer-Specific COX-2 Inhibitor Lead Optimization

This compound is suited for medicinal chemistry programs that require evaluation of the (2S)- vs. (2R)-enantiomer pair to identify the stereoisomer with maximal COX-2 selectivity over COX-1. As the patent literature confirms that the 6-position substituent can invert enantiomer preference, procurement of the 6-bromo compound is essential when the SAR objective is to explore halogen-dependent enantiomer pharmacology [1].

Chiral Resolution Process for Brominated Chromenes

Process chemistry groups developing differential solubility-driven asymmetric transformations for kilogram-scale production will require the 6-bromo analogue as a substrate. The bromine atom influences diastereomeric salt solubility and crystallization behavior, making the compound a necessary input for optimizing the UV-light-promoted epimerization and fractional crystallization parameters specific to brominated derivatives [2].

Cross-Target Halogen Scanning in Drug Discovery

In multi-target profiling campaigns that span COX-2 inhibition and P2Y6 receptor antagonism, the 6-bromo derivative serves as a critical halogen-scanning probe. Its activity profile cannot be extrapolated from 6-fluoro or 6-chloro data, as halogen-dependent potency trends are target-specific. Procurement enables direct comparative pharmacology across the halogen series in parallel assays [3].

Application
Selection Property
Validation Focus
COX-2 enantiomer selectivity research
Enantiomer-specific COX-2 inhibition context
COX-2/COX-1 selectivity profiling across (2S)/(2R) pair
Chiral resolution process development
Substituent-dependent diastereomeric salt solubility
Enantiomeric excess and crystallization yield optimization
Cross-target halogen scanning campaigns
Target-specific halogen pharmacophore mapping
Parallel assay comparison across COX-2 and P2Y6
Quote Request

Request a Quote for 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.